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molecular formula C13H18ClN3O2 B2625168 Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate CAS No. 906371-78-6

Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate

Cat. No. B2625168
M. Wt: 283.76
InChI Key: UBZFNANLUWYHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829699B2

Procedure details

To a 1 L three-neck RB-flask equipped with a mechanical agitator and temperature probe was charged 3-amino-2-chloropyridine (37.9 g, 0.294 mol, 100 mol %) and ethyl 4-oxo-1-piperidinecarboxylate (55.5 g, 0.324 mol, 110 mol %) followed by IPAC (500 mL). The mixture became homogeneous after 5 min agitation (16° C.). Trifluoroacetic acid (44 mL, 0.590 mol, 200 mol %) was charged to the mixture over 30 s, causing an increase in temperature to 25° C. (no cooling used). Sodium triacetoxyborohydride (75.0 g, 0.354 mol, 120 mol %) was added as a solid over 5 min and a further increase in temperature to 56° C. was observed. After 10 min agitation, the mixture was clear and homogeneous. LC analysis indicated consumption (<0.5 A %) of 3-amino-2-chloropyridine and formation of the alkylated product. A solution of 10 wt % aqueous NaOH was added to the mixture at 50° C. over 10 min. When the pH of the mixture was 8-9, the phases were allowed to separate. The organic phase washed with brine (200 mL). The separated aqueous phase was 580 mL-100 μL sample was diluted in 100 mL MeOH and LC analysis indicated 0.23 g, 0.3% of product was present. The brine was assayed as above and contained negligible product. Azeotropic drying with IPAC was conducted at atmospheric pressure under constant volume conditions until the water content was <500 ppm by KF titration. The solution was concentrated to a volume of 170 mL then THF (35 ppm H2O, 230 mL) was added. This solution was used directly for the subsequent step. LC analysis gave 84 g, 101% AY of the desired reductively alkylated product and KF titration gave water content as <500 ppm.
Quantity
37.9 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.O=[C:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1.FC(F)(F)C(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[F-].[K+]>O>[Cl:8][C:3]1[C:2]([NH:1][CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
37.9 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
55.5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L three-neck RB-flask equipped with a mechanical agitator and temperature probe
CUSTOM
Type
CUSTOM
Details
agitation (16° C.)
TEMPERATURE
Type
TEMPERATURE
Details
a further increase in temperature to 56° C.
WAIT
Type
WAIT
Details
After 10 min agitation
Duration
10 min
CUSTOM
Type
CUSTOM
Details
consumption (<0.5 A %) of 3-amino-2-chloropyridine and formation of the alkylated product
ADDITION
Type
ADDITION
Details
A solution of 10 wt % aqueous NaOH was added to the mixture at 50° C. over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The organic phase washed with brine (200 mL)
ADDITION
Type
ADDITION
Details
was diluted in 100 mL MeOH
CUSTOM
Type
CUSTOM
Details
Azeotropic drying with IPAC
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a volume of 170 mL
ADDITION
Type
ADDITION
Details
THF (35 ppm H2O, 230 mL) was added
CUSTOM
Type
CUSTOM
Details
LC analysis gave 84 g, 101% AY of the

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=NC=CC=C1NC1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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